2-Hydroxy-6-methyl-5-phenylnicotinonitrile

Anti-inflammatory iNOS inhibition RAW264.7

Sourcing nicotinonitrile derivatives with inconsistent tautomeric purity undermines phosphatase selectivity screens. 2-Hydroxy-6-methyl-5-phenylnicotinonitrile (CAS 4241-12-7) resolves this through its defined 2-oxo/2-hydroxy tautomerizable moiety, enabling reproducible IC50 determinations. Key differentiators: • iNOS IC50 = 1.12 μM; differential TCPTP (IC50 23.8 μM) vs. STEP (IC50 49 nM-24 μM) selectivity for chemical probe development. • 6-methyl group enhances lipophilicity and cellular uptake vs. des-methyl analogs; mp 295-297 °C ensures thermal stability during derivatization. • Orthogonal O-alkylation/acylation chemistry distinct from 2-bromo analogs expands accessible SAR libraries.

Molecular Formula C13H10N2O
Molecular Weight 210.23 g/mol
CAS No. 4241-12-7
Cat. No. B1294450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-6-methyl-5-phenylnicotinonitrile
CAS4241-12-7
Molecular FormulaC13H10N2O
Molecular Weight210.23 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C(=O)N1)C#N)C2=CC=CC=C2
InChIInChI=1S/C13H10N2O/c1-9-12(10-5-3-2-4-6-10)7-11(8-14)13(16)15-9/h2-7H,1H3,(H,15,16)
InChIKeyOEKMRMSCUYJJHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxy-6-methyl-5-phenylnicotinonitrile Structural Profile


2-Hydroxy-6-methyl-5-phenylnicotinonitrile (CAS 4241-12-7) is a nicotinonitrile derivative classified as a 2-pyridone . It features a pyridine ring substituted with a 5-phenyl group, a 6-methyl group, a 3-cyano group, and a 2-oxo/2-hydroxy tautomerizable moiety . This substitution pattern distinguishes it from other phenylnicotinonitriles that lack the 2-oxo group (e.g., 6-methyl-5-phenylnicotinonitrile, CAS 10176-93-9) or the 6-methyl group (e.g., 2-hydroxy-5-phenylnicotinonitrile, CAS 35982-93-5) , which in turn influences its physicochemical properties and biological profile.

2-Hydroxy-6-methyl-5-phenylnicotinonitrile: Differentiation from Analogs


The substitution of 2-hydroxy-6-methyl-5-phenylnicotinonitrile (CAS 4241-12-7) with seemingly similar phenylnicotinonitriles can lead to significant changes in physical properties, reactivity, and biological activity. For instance, replacement of the 2-oxo group with a hydrogen atom, as in 6-methyl-5-phenylnicotinonitrile (CAS 10176-93-9), eliminates the possibility of tautomerization and hydrogen-bonding, which can drastically alter its solubility, melting point, and potential as a hydrogen-bond donor/acceptor in target binding . Similarly, the absence of the 6-methyl group in 2-hydroxy-5-phenylnicotinonitrile (CAS 35982-93-5) results in a lower molecular weight (196.2 g/mol vs. 210.23 g/mol) and altered lipophilicity [1]. These structural distinctions translate into quantifiable differences in assay performance and synthetic utility, as detailed in the evidence below, underscoring that generic substitution is not a viable procurement strategy.

Quantitative Evidence


iNOS Inhibition Anti-inflammatory Potency

2-Hydroxy-6-methyl-5-phenylnicotinonitrile (CAS 4241-12-7) demonstrates measurable anti-inflammatory activity via inhibition of inducible nitric oxide synthase (iNOS) in mouse RAW264.7 macrophages. Its IC50 of 1.12 μM is substantially more potent than the activity observed for the 2-hydroxy-5-phenylnicotinonitrile analog (CAS 35982-93-5) in a related assay for dihydroorotase inhibition (IC50 = 180 μM), suggesting that the 6-methyl substitution confers a significant advantage in anti-inflammatory contexts [1][2].

Anti-inflammatory iNOS inhibition RAW264.7

Phosphatase Selectivity Profile

The inhibition profile of 2-hydroxy-6-methyl-5-phenylnicotinonitrile (CAS 4241-12-7) against various phosphatases demonstrates a distinct selectivity pattern compared to its close analog, 2-bromo-5-phenylnicotinonitrile. The 2-hydroxy derivative shows weak inhibition of human placental alkaline phosphatase (IC50 = 620 μM) and moderate inhibition of TCPTP (IC50 = 23.8 μM) and STEP (IC50 = 49 nM to 24 μM) [1][2][3]. In contrast, the 2-bromo analog exhibits a more uniform, moderate inhibition against TCPTP (IC50 = 19 μM) and bovine beta-glucuronidase (IC50 = 17.3 μM) [4][5]. This difference in selectivity profiles highlights the 2-hydroxy derivative as a more nuanced tool for probing phosphatase biology.

Enzyme inhibition Phosphatase Selectivity profile

Synthetic Derivatization Potential

As a synthetic building block, 2-hydroxy-6-methyl-5-phenylnicotinonitrile (CAS 4241-12-7) offers distinct advantages in terms of yield and reaction scope when compared to its 2-bromo analog. In nucleophilic aromatic substitution reactions, the 2-bromo-5-phenylnicotinonitrile can be converted to O- and CH2-linked derivatives, achieving yields of 58% and 88% respectively under optimized conditions [1]. The 2-hydroxy group provides an alternative handle for derivatization (e.g., alkylation or acylation) that is not possible with the bromo analog, potentially simplifying synthetic routes and improving atom economy.

Synthetic chemistry Yield Building block

Melting Point and Thermal Stability

The melting point of 2-hydroxy-6-methyl-5-phenylnicotinonitrile (CAS 4241-12-7) is reported to be 295-297 °C, which is significantly higher than that of its 2-chloro analog, 2-chloro-5-phenylnicotinonitrile (CAS 10177-10-3), which melts at 143-147 °C [1]. This >150 °C difference is likely due to stronger intermolecular hydrogen bonding enabled by the 2-oxo/2-hydroxy group. The higher melting point correlates with greater thermal stability and may influence handling, storage, and formulation options, particularly for applications requiring high-temperature processing.

Physicochemical properties Melting point Stability

6-Methyl Effect on Lipophilicity

The presence of the 6-methyl group in 2-hydroxy-6-methyl-5-phenylnicotinonitrile (CAS 4241-12-7) increases its lipophilicity compared to its non-methylated counterpart, 2-hydroxy-5-phenylnicotinonitrile (CAS 35982-93-5). While experimental logP values are not available, calculated data for related structures support this trend. For instance, the 2-bromo-5-phenylnicotinonitrile derivative has a ClogP of 5.1 [1]. The addition of a methyl group is expected to increase ClogP by approximately 0.5-1.0 log units, which can significantly impact membrane permeability and pharmacokinetic properties. This lipophilicity differential is a key parameter for researchers optimizing lead compounds for cellular or in vivo studies.

Physicochemical properties Lipophilicity Drug-likeness

Application Scenarios


Anti-inflammatory Lead Optimization

Given its potent inhibition of iNOS (IC50 = 1.12 μM) [1] and its distinct phosphatase selectivity profile [2][3][4], 2-hydroxy-6-methyl-5-phenylnicotinonitrile is an ideal starting point for medicinal chemistry programs targeting inflammatory diseases. Its 6-methyl group contributes to increased lipophilicity, which may enhance cellular uptake and in vivo efficacy compared to non-methylated analogs [5].

Phosphatase-Selective Chemical Probes

The differential inhibition of TCPTP (IC50 = 23.8 μM) and STEP (IC50 = 49 nM to 24 μM) by this compound [1][2], compared to the more uniform inhibition profile of the 2-bromo analog [3][4], positions it as a valuable scaffold for developing selective chemical probes. These probes could be used to dissect the specific roles of these phosphatases in cell signaling and disease.

Orthogonal Derivatization for Nicotinonitrile Libraries

The presence of the 2-oxo/2-hydroxy group allows for derivatization strategies (e.g., O-alkylation, acylation) that are orthogonal to the nucleophilic aromatic substitution chemistry used for 2-bromo analogs [1]. This enables the synthesis of distinct compound libraries, expanding the accessible chemical space for SAR studies and hit-to-lead campaigns.

High-Temperature Process Chemistry

With a melting point of 295-297 °C [1], significantly higher than the 143-147 °C of its 2-chloro counterpart [2], this compound offers superior thermal stability. This property is advantageous for reactions or formulations requiring elevated temperatures, as it reduces the risk of melting, decomposition, or unwanted phase changes during processing.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Hydroxy-6-methyl-5-phenylnicotinonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.